molecular formula C14H17N5O B2897086 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2198401-73-7

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No. B2897086
CAS RN: 2198401-73-7
M. Wt: 271.324
InChI Key: YCPQDRRBNUGFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In

Scientific Research Applications

Synthesis and Biological Activities 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone and its derivatives have been synthesized and studied for various scientific applications. A notable study involved the synthesis of 1H-1,2,4-triazole derivatives containing a pyridine moiety, demonstrating antibacterial and plant growth regulatory activities. This underscores the compound's potential in developing antimicrobial agents and agricultural chemicals (Jian‐Bing Liu et al., 2007).

Spectroscopic Characterization and Biological Application Another research avenue includes the spectroscopic characterization of derivatives, such as the study on 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone. This compound was synthesized using a click chemistry approach, and its cytotoxicity was evaluated, showing potential for biological applications (M. Govindhan et al., 2017).

Hydrogen-Bonding Patterns and Structural Analysis Research on enaminones, including derivatives similar to this compound, has provided insights into hydrogen-bonding patterns and structural analysis. These studies contribute to understanding the compound's molecular interactions and stability, essential for drug design and material science (James L. Balderson et al., 2007).

Antiviral and Fungicidal Activities Derivatives have been explored for their antiviral and fungicidal activities. For instance, studies on pyrazolo[3,4-b]pyridine and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have shown promising results against viruses and fungi, indicating the potential for developing new antiviral and antifungal agents (F. Attaby et al., 2006).

Catalytic and Chemical Properties The compound and its derivatives have been studied for their catalytic behaviors and chemical properties, including reactions with various nucleophiles. These studies are vital for chemical synthesis processes and the development of new catalytic agents (V. B. Halnor et al., 2006).

properties

IUPAC Name

2-pyridin-3-yl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-8-3-13(4-9-18)19-16-6-7-17-19/h1-2,5-7,11,13H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQDRRBNUGFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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